molecular formula C18H17N3O B2437427 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(naphthalen-1-yl)ethanone CAS No. 2034400-13-8

1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(naphthalen-1-yl)ethanone

Cat. No.: B2437427
CAS No.: 2034400-13-8
M. Wt: 291.354
InChI Key: NPIVCNUFLVOACD-UHFFFAOYSA-N
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Description

1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(naphthalen-1-yl)ethanone is a compound that has sparked interest in various scientific fields due to its unique structural features and potential applications. This compound includes a pyrazolo[1,5-a]pyrazine ring system, a naphthalene moiety, and an ethanone linkage, making it an intriguing subject for synthetic chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(naphthalen-1-yl)ethanone often involves multi-step synthesis procedures. A common route begins with the construction of the pyrazolo[1,5-a]pyrazine core through cyclization reactions involving hydrazine derivatives and di-ketones. The subsequent introduction of the naphthalene moiety can be achieved via Friedel-Crafts acylation, utilizing naphthalene and an acyl chloride derivative under acidic conditions.

Industrial Production Methods

Scaling up for industrial production requires optimization of reaction conditions to ensure high yield and purity. Methods like continuous flow synthesis and batch processing are adapted, with careful control over temperature, solvent, and catalysts to maintain consistency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound undergoes oxidation reactions that can be facilitated by agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxo-derivatives.

  • Reduction: The reduction can be achieved using hydrides like sodium borohydride, yielding corresponding alcohols or amines.

  • Substitution: Electrophilic and nucleophilic substitution reactions are pivotal, employing reagents like halogenated compounds or nucleophiles to introduce new functional groups.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, hydrogen peroxide.

  • Reduction: Sodium borohydride, lithium aluminum hydride.

  • Substitution: Halogenated reagents, nucleophiles such as amines or alcohols.

Major Products

Major products include various substituted derivatives like oxo-derivatives, amines, alcohols, and halogenated compounds.

Scientific Research Applications

1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(naphthalen-1-yl)ethanone is explored across several domains:

  • Chemistry: Its reactivity and synthetic utility make it a valuable intermediate in organic synthesis.

  • Biology: Investigations into its bioactivity suggest potential as a therapeutic agent for targeting specific biological pathways.

  • Medicine: Preliminary studies indicate its potential role in developing anti-inflammatory or anticancer drugs.

  • Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The compound’s mechanism of action varies depending on its application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering signal transduction pathways. Its unique ring system allows it to fit into active sites or binding pockets, modulating the activity of key biomolecules.

Comparison with Similar Compounds

  • Pyrazolo[3,4-d]pyrimidines

  • Quinoxaline derivatives

  • Benzimidazole derivatives

So, here's a detailed look at this fascinating compound

Properties

IUPAC Name

1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-2-naphthalen-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c22-18(20-10-11-21-16(13-20)8-9-19-21)12-15-6-3-5-14-4-1-2-7-17(14)15/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPIVCNUFLVOACD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CN1C(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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